molecular formula C13H22ClNO B12752165 2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride CAS No. 88364-17-4

2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride

Cat. No.: B12752165
CAS No.: 88364-17-4
M. Wt: 243.77 g/mol
InChI Key: RCRJWDQZMQDMIS-UHFFFAOYSA-N
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Description

2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound with a complex structure that includes a propylamino group attached to a tetrahydroindanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1-indanone with propylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the propylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.

Scientific Research Applications

2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1-indanone: The parent compound without the propylamino group.

    Propylamine: A simpler amine that can be used as a building block in organic synthesis.

    1-Indanone: A related compound with a different substitution pattern.

Uniqueness

2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its specific structure, which combines the properties of both the indanone core and the propylamino group

Properties

CAS No.

88364-17-4

Molecular Formula

C13H22ClNO

Molecular Weight

243.77 g/mol

IUPAC Name

2-(propylaminomethyl)-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride

InChI

InChI=1S/C13H21NO.ClH/c1-2-7-14-9-11-8-10-5-3-4-6-12(10)13(11)15;/h11,14H,2-9H2,1H3;1H

InChI Key

RCRJWDQZMQDMIS-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1CC2=C(C1=O)CCCC2.Cl

Origin of Product

United States

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